(S)-TCO-PEG3-amine chemical structure and properties
(S)-TCO-PEG3-amine chemical structure and properties
For researchers, scientists, and drug development professionals, (S)-TCO-PEG3-amine is a valuable heterobifunctional linker molecule at the forefront of bioconjugation and targeted therapeutic strategies. This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on the underlying experimental methodologies.
Core Concepts: Structure and Reactivity
(S)-TCO-PEG3-amine is a key reagent in the field of bioorthogonal chemistry, specifically designed for "click chemistry" applications. Its structure consists of three primary components:
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A trans-cyclooctene (TCO) moiety : This highly strained eight-membered ring is the reactive handle for bioorthogonal ligation. The "(S)" designation refers to the specific stereochemistry of the chiral TCO ring, which exists as a pair of enantiomers. Different isomers, such as axial and equatorial, can also exist depending on the substituent's position on the TCO ring, which can influence reactivity and stability.
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A triethylene glycol (PEG3) spacer : This hydrophilic polyethylene glycol linker enhances solubility in aqueous media, reduces aggregation, and minimizes steric hindrance, making it ideal for reactions with biomolecules.
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A primary amine (-NH2) group : This functional group provides a versatile point of attachment for conjugation to various molecules, such as proteins, peptides, or drugs, typically through reaction with activated esters (e.g., NHS esters) or carboxylic acids in the presence of coupling agents like EDC or DCC.[1][2]
The cornerstone of (S)-TCO-PEG3-amine's utility is its participation in the inverse-electron demand Diels-Alder (iEDDA) reaction. This bioorthogonal reaction pairs the electron-rich TCO dienophile with an electron-poor diene, most commonly a tetrazine. The reaction is exceptionally fast and highly selective, proceeding rapidly under mild, biocompatible conditions without the need for cytotoxic catalysts like copper.[3][4] This makes it an ideal tool for labeling and conjugating biological molecules in complex environments, including in living cells and organisms.[3]
Physicochemical Properties
The properties of (S)-TCO-PEG3-amine are summarized in the table below. It is important to note that some variations in reported values exist across different commercial suppliers.
| Property | Value | Source(s) |
| Chemical Formula | C₁₇H₃₂N₂O₅ | [3][5] |
| Molecular Weight | ~344.45 g/mol | [3][5] |
| Appearance | Colorless to slightly yellow oil | [3] |
| Purity | >95% (typically assessed by HPLC) | [3][5] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile, chloroform | [3] |
| Storage Conditions | -20°C, desiccated, and protected from light | [3][5] |
Stability Considerations : The TCO moiety is sensitive to light and heat and has a limited shelf life. It can isomerize to the less reactive cis-cyclooctene (CCO) form over time, diminishing its utility in click chemistry reactions. Therefore, long-term storage is not recommended.[5]
Key Applications and Experimental Protocols
The primary application of (S)-TCO-PEG3-amine is in bioconjugation for various downstream uses, including fluorescent imaging, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs.[3][6]
General Protocol for Protein Labeling with (S)-TCO-PEG3-Amine
This two-stage protocol first involves the modification of a target molecule with (S)-TCO-PEG3-amine, followed by the bioorthogonal reaction with a tetrazine-labeled partner.
Materials:
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Target protein with accessible primary amines (e.g., lysine residues)
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(S)-TCO-PEG3-amine
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Amine-reactive crosslinker (e.g., an NHS ester)
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Anhydrous DMSO or DMF
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Reaction Buffer: Amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
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Quenching Buffer: 1 M Tris-HCl, pH 8.0
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Desalting spin columns or dialysis equipment for purification
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Tetrazine-functionalized molecule (e.g., fluorescent dye, drug)
Procedure:
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Protein Preparation : Prepare the target protein at a concentration of 1-5 mg/mL in the Reaction Buffer.
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TCO-Amine Activation (if necessary) : If conjugating to a carboxyl group on the target molecule, activate the carboxyl group using EDC and NHS chemistry before adding the TCO-PEG3-amine.
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Conjugation of TCO-PEG3-Amine to the Target Molecule :
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If the target molecule has an activated ester (like an NHS ester), dissolve the (S)-TCO-PEG3-amine in DMSO or DMF.
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Add a molar excess of the TCO-PEG3-amine solution to the target molecule solution. The exact molar ratio will need to be optimized for the specific application.
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Incubate the reaction for 1-2 hours at room temperature.
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Purification : Remove the excess, unreacted (S)-TCO-PEG3-amine using a desalting spin column or dialysis against the Reaction Buffer.
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Bioorthogonal Ligation with a Tetrazine Probe :
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To the purified TCO-labeled protein, add the tetrazine-functionalized molecule. A slight molar excess (e.g., 1.1 to 5-fold) of the tetrazine molecule is often recommended.[7]
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Allow the reaction to proceed for 30-60 minutes at room temperature.[3][7] The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
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Final Purification (if necessary) : If the tetrazine probe is small, a final purification step via a desalting column or dialysis may be required to remove any unreacted probe.
Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key processes involving (S)-TCO-PEG3-amine.
References
- 1. The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. interchim.fr [interchim.fr]
